Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines benzoxazole, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 2-{[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{[(1H-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H17N3O4S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H17N3O4S2/c1-2-27-19(26)18-17(13-8-4-3-5-9-13)24-20(30-18)23-16(25)12-29-21-22-14-10-6-7-11-15(14)28-21/h3-11H,2,12H2,1H3,(H,23,24,25) |
InChI Key |
GHPOYWQAEHPJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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